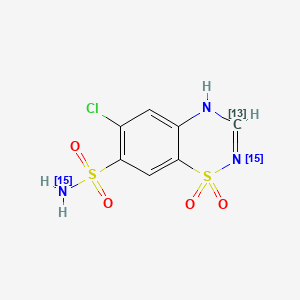

Chlorothiazide-13C,15N2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorothiazide-13C,15N2 is the 13C and 15N labeled Chlorothiazide . It is an orally active diuretic and anti-hypertensive agent . It is used to treat hypertension and edema in congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of carbon and nitrogen into the drug molecule . This is largely done as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of this compound is C6(13C)H6ClN(15N)2O4S2 . Its molecular weight is 298.70 .Physical and Chemical Properties Analysis

This compound is a pale yellow solid . It has a melting point of over 300 °C (dec.) . It is sparingly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Synthesis and Labeling : A study focused on the synthesis of 13C,15N2 doubly labeled compounds using Chlorothiazide-13C,15N2 as a raw material. This process achieved high yields and purity, emphasizing its utility in producing labeled compounds for various applications (Li Jie, 2010).

Metabolism and Excretion Studies : Research using Chlorothiazide tagged with radioactive carbon (C14) in humans has been conducted to understand the metabolism and excretion of Chlorothiazide in pharmacologic doses, particularly in hypertension and water retention treatments (Brettell, Aikawa, & Gordon, 1960).

Pharmacological Efficacy : Clinical studies have examined Chlorothiazide's effectiveness in treating various conditions like hypertension, renal disease, and fluid retention. Its ability to block sodium and chloride reabsorption in the renal tubule is particularly noted (Schreiner, 1958).

Environmental Impact : A study investigated the degradation of Chlorothiazide in aqueous solutions, emphasizing its environmental impact, especially considering its use in treating hypertension (Taieb, Naimi, & Bellakhal, 2018).

Combination with Other Drugs : Research has explored the combination of Chlorothiazide with other drugs, like spironolactone, to augment its diuretic potency and reduce potassium loss (Ogden, Scherr, Spritz, & Rubin, 1961).

Structural and Physical Properties : Studies have been conducted to understand the high-pressure structural behavior of Chlorothiazide, which is significant for its pharmaceutical formulation and stability (Oswald, Lennie, Pulham, & Shankland, 2010).

Mass Spectrometric Analysis : The mass spectrometric behavior of Chlorothiazide and related thiazide-based diuretics has been analyzed, which is crucial for understanding its chemical properties and for developing analytical methods (Thevis, Schmickler, & Schänzert, 2002).

Mecanismo De Acción

Target of Action

Chlorothiazide-13C,15N2, a labeled variant of Chlorothiazide, primarily targets the Na-Cl cotransporter in the early distal tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

This compound inhibits the active reabsorption of chloride, and consequently sodium, at the early distal tubule via the Na-Cl cotransporter . This inhibition leads to an increase in the excretion of sodium, chloride, and water . This diuretic effect is the primary mode of action of this compound .

Biochemical Pathways

The inhibition of the Na-Cl cotransporter disrupts the normal electrolyte balance in the body. This disruption leads to increased water loss (diuresis), loss of potassium, and an increase in serum uric acid . These changes can affect various biochemical pathways, including those involved in fluid balance and blood pressure regulation .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely similar to those of Chlorothiazide. The onset of diuretic action occurs within 2 hours of oral administration, with peak effects observed around 4 hours . The duration of the diuretic action is approximately 6 to 12 hours . The half-life elimination of Chlorothiazide is between 45 to 120 minutes .

Result of Action

The primary result of this compound action is diuresis, or increased urine production, due to the inhibition of sodium and chloride reabsorption . This leads to a decrease in fluid volume, which can help lower blood pressure and reduce edema . Additionally, the loss of potassium and increase in serum uric acid can have various effects on cellular function and metabolism .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)/i3+1,9+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKAUGHUNFTOL-FWIHXHLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)[15NH2])S(=O)(=O)[15N]=[13CH]N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675760 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189440-79-6 |

Source

|

| Record name | 6-Chloro-1,1-dioxo(3-~13~C,2-~15~N)-1,4-dihydro-1lambda~6~,2,4-benzothiadiazine-7-(~15~N)sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)